molecular formula C26H25Cl2NO3 B5090698 propyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5711-33-1

propyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5090698
CAS No.: 5711-33-1
M. Wt: 470.4 g/mol
InChI Key: LTGXTXHVJKDGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a fused bicyclic system: a partially saturated quinoline core (hexahydroquinoline) with a ketone group at position 3. The 2,4-dichlorophenyl substituent at position 4 and the phenyl group at position 7 contribute to its structural uniqueness, while the propyl ester at position 3 differentiates it from analogs with shorter or branched ester chains (e.g., ethyl or methyl esters) .

Properties

IUPAC Name

propyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2NO3/c1-3-11-32-26(31)23-15(2)29-21-12-17(16-7-5-4-6-8-16)13-22(30)25(21)24(23)19-10-9-18(27)14-20(19)28/h4-10,14,17,24,29H,3,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGXTXHVJKDGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386469
Record name GNF-Pf-5324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5711-33-1
Record name GNF-Pf-5324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and a suitable solvent, such as ethanol. This reaction forms an intermediate, which is then subjected to cyclization and esterification reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that propyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • Case Study: A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

  • Case Study: In a screening assay against Gram-positive and Gram-negative bacteria, it showed promising results with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.

Agricultural Applications

The compound's herbicidal properties have been explored in agricultural settings. Its ability to inhibit specific enzymes involved in plant growth pathways positions it as a candidate for developing new herbicides.

  • Research Findings: In greenhouse trials, formulations containing this compound demonstrated effective weed control with minimal phytotoxicity to crops such as corn and soybeans.

Material Science Applications

In material science, this compound is being investigated for its potential use in synthesizing polymers and composites.

Polymer Synthesis

The compound can be utilized as a monomer or additive in polymerization processes to enhance the mechanical properties of materials.

  • Example: Research has indicated that incorporating this compound into polycarbonate matrices improves thermal stability and tensile strength.

Mechanism of Action

The mechanism of action of propyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

  • Ester Chain Length : Propyl esters balance lipophilicity and metabolic stability better than methyl or ethyl esters, which may degrade faster in vivo .

Pharmacological Activity Profiles

  • Anti-Inflammatory Potential: Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate exhibits potency at dosages 10-fold lower than standard NSAIDs, attributed to its optimized chloro-substitution and ester chain . The target compound’s dichloro substitution may further enhance target affinity but requires toxicity profiling.
  • P-Glycoprotein (P-gp) Inhibition : Pyridin-3-yl methyl derivatives (e.g., B4–B9 in ) show varying P-gp inhibition efficiencies depending on aryl substituents. The target compound’s dichlorophenyl group could improve binding to P-gp’s hydrophobic domains, though direct comparative data are lacking.
  • Cytotoxicity : Carboxamide analogs (e.g., ) demonstrate altered activity profiles due to hydrogen-bonding capabilities, suggesting that ester-to-amide substitutions significantly impact target selectivity.

Biological Activity

Propyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H25Cl2NO3
  • Molecular Weight : 470.388 g/mol
  • CAS Number : 5711-33-1

Biological Activity Overview

Research indicates that compounds in the hexahydroquinoline family exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific compound has been studied for its interaction with several biological targets.

Structure–Activity Relationship (SAR)

Recent studies have focused on the structure–activity relationships (SAR) of tetrahydroquinolone derivatives. The compound's structural features contribute significantly to its biological activity. For instance, modifications in the substituents can enhance or reduce receptor affinity and efficacy.

Table 1: Summary of SAR Findings

CompoundActivityTarget ReceptorEC50 (µM)
Compound AAgonistFFA3/GPR410.2
Compound BAntagonistHCA2/GPR109A0.5
Propyl DerivativeModulatorFFA2/GPR43TBD

The mechanism of action of this compound involves modulation of G-protein coupled receptors (GPCRs), particularly FFA receptors. These receptors play crucial roles in metabolic regulation and inflammation.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on hepatocellular carcinoma cells. The results indicated that it could inhibit cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : In a murine model of inflammation, the compound demonstrated significant reduction in inflammatory markers and pain response.

Pharmacokinetics and Toxicology

The pharmacokinetic profile suggests moderate absorption with a relatively high logP value (6.637), indicating lipophilicity which may influence its bioavailability. Toxicology studies are necessary to assess safety profiles for potential therapeutic uses.

Q & A

Q. What optimized synthetic routes are recommended for this polyhydroquinoline derivative?

The compound can be synthesized via multicomponent Hantzsch-type reactions using ethyl/methyl acetoacetate, ammonium acetate, and substituted benzaldehydes under reflux conditions. Solvent selection (e.g., ethanol or methanol) and catalyst optimization (e.g., silica-supported acids) are critical for improving yield (≥65%) and purity . For regioselective substitution at the 4-position, inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • 1H/13C NMR : Key for confirming the hexahydroquinoline scaffold and substituent positions (e.g., 2,4-dichlorophenyl and propyl ester groups). Coupling constants (e.g., J = 8–12 Hz for chair-conformation protons) validate stereochemistry .
  • X-ray crystallography : Resolves chair/boat conformations and intermolecular interactions (e.g., hydrogen bonding in ethyl 4-(3-hydroxyphenyl) analogs) .
  • HPLC-MS : Validates purity (≥95%) and detects byproducts from incomplete cyclization .

Q. How should researchers design pharmacological activity assays for this compound?

Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or lipoxygenase) at concentrations ≤10 μM, as seen in structurally similar ethyl ester analogs with IC50 values of 2.8–4.5 μM . Pair these with cytotoxicity screening (e.g., MTT assays on HEK-293 cells) to establish selectivity indices.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NOESY vs. X-ray) be resolved?

Q. What strategies mitigate steric hindrance during functionalization at the 7-phenyl position?

Introduce bulky directing groups (e.g., thiophene in diethyl 7-(2-thienyl) analogs) to steer electrophilic substitution. Alternatively, use palladium-catalyzed C–H activation under mild conditions (e.g., 60°C, DMA solvent) to achieve regioselective modifications .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • 2,4-Dichlorophenyl vs. 3-chlorophenyl : The 2,4-dichloro configuration enhances lipophilicity (logP > 3.5), improving blood-brain barrier penetration in neuroactivity assays .
  • Propyl ester vs. ethyl ester : Propyl esters increase metabolic stability in hepatic microsome assays (t1/2 > 2 hours vs. 1.2 hours for ethyl esters) .

Q. What computational tools predict metabolic pathways for this compound?

Use in silico tools like SwissADME to identify CYP450 oxidation sites (e.g., quinoline ring) and phase II conjugation targets (e.g., ester hydrolysis). Validate with in vitro hepatocyte models to confirm major metabolites .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity across studies?

  • Example : A compound may show potent antimicrobial activity in one study (MIC = 8 μg/mL) but weak effects in another. Cross-validate using standardized protocols (e.g., CLSI guidelines) and control for solvent effects (e.g., DMSO concentration ≤1%) .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., bacterial strain variability, assay temperature) contributing to inconsistent results .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
LogP3.8 (Predicted via ChemAxon)
Solubility (PBS, pH 7.4)12 μg/mL (Experimental)
Melting Point168–170°C (DSC)

Q. Table 2: Recommended Analytical Conditions

TechniqueConditionsReference
HPLCC18 column, 70:30 MeOH/H2O, 1 mL/min
X-ray CrystallographyMo-Kα radiation, 100 K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.